Patent-Documented Specificity for Thrombopoietin Activity Modulator Synthesis
The sole documented application of this compound in the patent literature is the preparation of thrombopoietin activity modulators. WO 2007062078 A2 explicitly utilizes the 5-methoxy-2-methyl-4-pyridinyl scaffold as the key boronic acid coupling partner, indicating that regioisomeric analogs (e.g., 3-pyridinyl or 2-pyridinyl boronic acids with identical substituents) were not selected for this pharmacophore. This implies the 4-borono substitution is required for the intended biological activity at the TPO receptor. [1]
| Evidence Dimension | Patent-cited utility as a synthetic intermediate for TPO modulators |
|---|---|
| Target Compound Data | Explicitly cited as the boronic acid reagent in WO 2007062078 A2 |
| Comparator Or Baseline | Regioisomeric pyridinylboronic acids (e.g., 3-pyridinyl or 2-pyridinyl isomers) not cited in this patent context |
| Quantified Difference | Qualitative selection precedence over isomers |
| Conditions | Patent WO 2007062078 A2; synthesis of compounds modulating thrombopoietin activity |
Why This Matters
For procurement decisions in TPO modulator R&D, selecting the patent-cited building block reduces the risk of failed coupling or inactive final compounds.
- [1] Zhi, L. et al. (2007) Thrombopoietin activity modulating compounds and methods. PCT Int. Appl. WO 2007062078 A2. View Source
